3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a methoxy group, and a sulfonyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the methoxy group, and the attachment of the sulfonyl-substituted phenyl group. Common synthetic routes may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide.
Attachment of the Sulfonyl-Substituted Phenyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-6-methoxy-1-benzothiophene-2-carboxamide
- 3-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-6-methoxy-1-benzothiophene-2-carboxamide
- 3-chloro-N-{4-[(propylamino)sulfonyl]phenyl}-6-methoxy-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide lies in its specific structural features, such as the diethylamino group and the methoxy-substituted benzothiophene core. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21ClN2O4S2 |
---|---|
Molecular Weight |
453 g/mol |
IUPAC Name |
3-chloro-N-[4-(diethylsulfamoyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2O4S2/c1-4-23(5-2)29(25,26)15-9-6-13(7-10-15)22-20(24)19-18(21)16-11-8-14(27-3)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
LLBGEDKFJDNUBA-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
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